2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine
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Overview
Description
2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine is an organic compound with the molecular formula C13H21NO3. It is a derivative of ethylene glycol and benzyl alcohol, characterized by the presence of an amine group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine typically involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol. This intermediate is then reacted with additional ethylene oxide to produce 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethanol. Finally, the ethanol derivative is converted to the amine through a reaction with ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, ethylene glycol derivatives.
Substitution: Various benzyl and ethylene glycol derivatives
Scientific Research Applications
2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethanol
- 2-{2-[2-(Benzyloxy)ethoxy]ethoxy}ethanol
- Benzyl alcohol
- Ethylene glycol derivatives
Uniqueness
2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine is unique due to its combination of benzyl and ethylene glycol moieties, which confer distinct chemical properties. Its amine group allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[1-(2-phenylmethoxyethoxy)ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(16-8-7-14)17-10-9-15-11-13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMEQORIJWGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCCN)OCCOCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743100 |
Source
|
Record name | 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-75-4 |
Source
|
Record name | 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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